molecular formula C31H43F2N3O5S2 B1250772 N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide

N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide

Cat. No.: B1250772
M. Wt: 639.8 g/mol
InChI Key: QOSMEMHKXNNIGG-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD5672 is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). It was primarily developed for the treatment of inflammatory diseases, such as rheumatoid arthritis. The compound has shown potential in preclinical and clinical studies, particularly in blocking the chemokine receptor CCR5, which plays a significant role in the inflammatory response .

Preparation Methods

The synthetic routes and reaction conditions for AZD5672 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformations. The industrial production methods for AZD5672 are designed to ensure high yield and purity, often involving optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

AZD5672 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of a nickel catalyst, AZD5672 can undergo enantioselective reductive conjugate arylation and heteroarylation .

Scientific Research Applications

AZD5672 has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the interactions of small molecules with chemokine receptors. In biology, it is used to investigate the role of CCR5 in inflammatory responses. In medicine, AZD5672 has been evaluated in clinical trials for the treatment of rheumatoid arthritis and other inflammatory diseases.

Mechanism of Action

The mechanism of action of AZD5672 involves its binding to the CCR5 receptor on T cells, thereby blocking the receptor’s activation by its natural ligands. This blockade prevents the downstream signaling pathways that lead to inflammation. The molecular targets and pathways involved include the inhibition of macrophage inflammatory protein 1-induced intracellular calcium flux and cell migration .

Comparison with Similar Compounds

AZD5672 is unique compared to other CCR5 antagonists due to its high potency and selectivity. Similar compounds include maraviroc and ancriviroc, which have also been investigated for their effects on CCR5. AZD5672 has shown distinct pharmacokinetic properties and a different profile of clinical efficacy and safety .

Properties

Molecular Formula

C31H43F2N3O5S2

Molecular Weight

639.8 g/mol

IUPAC Name

N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C31H43F2N3O5S2/c1-4-36(31(37)19-23-5-7-29(8-6-23)42(2,38)39)28-11-14-34(15-12-28)16-13-30(25-20-26(32)22-27(33)21-25)24-9-17-35(18-10-24)43(3,40)41/h5-8,20-22,24,28,30H,4,9-19H2,1-3H3/t30-/m1/s1

InChI Key

QOSMEMHKXNNIGG-SSEXGKCCSA-N

Isomeric SMILES

CCN(C1CCN(CC1)CC[C@H](C2CCN(CC2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C

Canonical SMILES

CCN(C1CCN(CC1)CCC(C2CCN(CC2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C

Synonyms

AZD 5672
AZD-5672
AZD5672
N-(1-(3-(3,5-difluorophenyl)-3-(4-methanesulfonylphenyl)propyl)piperidin-4-yl)-N-ethyl-2-(4-methanesulfonylphenyl)acetamide

Origin of Product

United States

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